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molecular formula C11H20O2 B072324 Undecylenic acid CAS No. 1333-28-4

Undecylenic acid

Cat. No. B072324
M. Wt: 184.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754778B2

Procedure details

In a 4 l multi-necked flask, 1829.9 g (0.7 mol) of an α,ω-dihydroxypoly(ethylene oxide-propylene oxide) copolymer having a hydroxyl number of 41.5 (mg KOH)/g with 50% by mass propylene oxide content and with ethylene oxide end blocks were heated with 249.4 g (1.4 mol) of undecenoic acid (molar mass: 184.3 g/mol, acid number: 304.4 mg KOH/g) to 70° C. with stirring and then 41.6 g of Novozym® 435 (2% by mass based on the total batch) were added. At 4 mbar and with further continual stirring, and also with the introduction of a gentle stream of nitrogen (˜2000 ml/h), the reaction mixture was reacted for 23 hours. During this time the initial acid number of the reaction mixture fell from originally 35.8 mg KOH/g solids to 1.4 mg KOH/g solids. Following filtration and 2-hour heat treatment at 120° C., the α,ω-bis-undecenoato-poly(ethylene oxide-propylene oxide) copolymer was ready for use for the subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
41.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
249.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
initial acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.8 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.4 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1OC1.C1OC1C.C1OC1C.C1OC1.[C:15]([OH:27])(=[O:26])[CH:16]=[CH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[OH-].[K+]>>[C:15]([OH:27])(=[O:26])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1.C1C(C)O1
Step Two
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
41.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
249.4 g
Type
reactant
Smiles
C(C=CCCCCCCCC)(=O)O
Step Three
Name
initial acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
35.8 mg
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
1.4 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
At 4 mbar and with further continual stirring, and also with the introduction of a gentle stream of nitrogen (˜2000 ml/h), the reaction mixture was reacted for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
filtration and 2-hour

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07754778B2

Procedure details

In a 4 l multi-necked flask, 1829.9 g (0.7 mol) of an α,ω-dihydroxypoly(ethylene oxide-propylene oxide) copolymer having a hydroxyl number of 41.5 (mg KOH)/g with 50% by mass propylene oxide content and with ethylene oxide end blocks were heated with 249.4 g (1.4 mol) of undecenoic acid (molar mass: 184.3 g/mol, acid number: 304.4 mg KOH/g) to 70° C. with stirring and then 41.6 g of Novozym® 435 (2% by mass based on the total batch) were added. At 4 mbar and with further continual stirring, and also with the introduction of a gentle stream of nitrogen (˜2000 ml/h), the reaction mixture was reacted for 23 hours. During this time the initial acid number of the reaction mixture fell from originally 35.8 mg KOH/g solids to 1.4 mg KOH/g solids. Following filtration and 2-hour heat treatment at 120° C., the α,ω-bis-undecenoato-poly(ethylene oxide-propylene oxide) copolymer was ready for use for the subsequent reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
41.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
249.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
initial acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
35.8 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.4 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1OC1.C1OC1C.C1OC1C.C1OC1.[C:15]([OH:27])(=[O:26])[CH:16]=[CH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[OH-].[K+]>>[C:15]([OH:27])(=[O:26])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[CH2:25] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1.C1C(C)O1
Step Two
Name
hydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
41.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
249.4 g
Type
reactant
Smiles
C(C=CCCCCCCCC)(=O)O
Step Three
Name
initial acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
35.8 mg
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
1.4 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
At 4 mbar and with further continual stirring, and also with the introduction of a gentle stream of nitrogen (˜2000 ml/h), the reaction mixture was reacted for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
filtration and 2-hour

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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